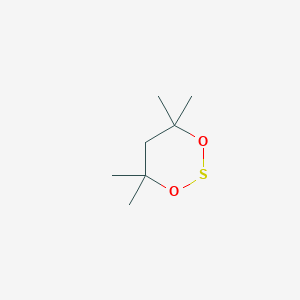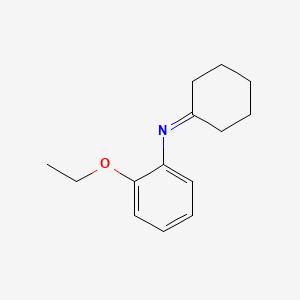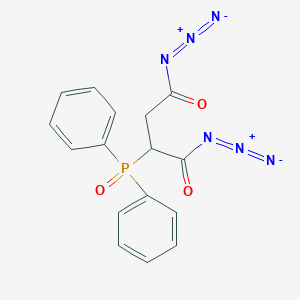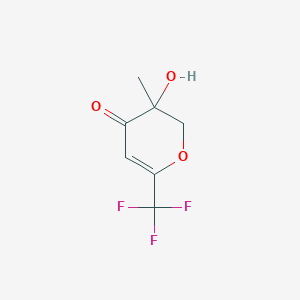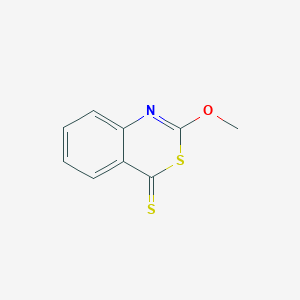
Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of two butyl groups and two chlorine atoms attached to an oct-4-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 2,7-dibutyl-2,7-dichlorooct-4-enedioic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid to facilitate the esterification.
Reaction Conditions: Refluxing the mixture for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-chloro-2,7-dipentyloct-4-enedioate
- Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate
Uniqueness
Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate is unique due to its specific structural features, such as the presence of two butyl groups and two chlorine atoms. These characteristics confer distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
62377-80-4 |
|---|---|
Molecular Formula |
C20H34Cl2O4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate |
InChI |
InChI=1S/C20H34Cl2O4/c1-5-9-13-19(21,17(23)25-7-3)15-11-12-16-20(22,14-10-6-2)18(24)26-8-4/h11-12H,5-10,13-16H2,1-4H3 |
InChI Key |
UZMYPVDUUUDVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CCC(CCCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


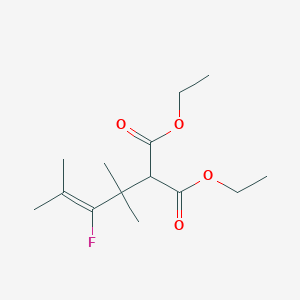
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
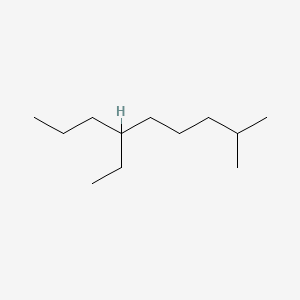
phosphanium chloride](/img/structure/B14536170.png)
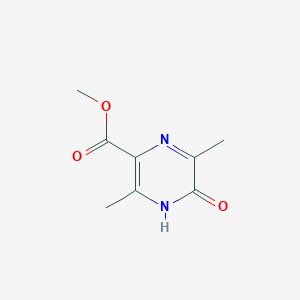
![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol](/img/structure/B14536181.png)
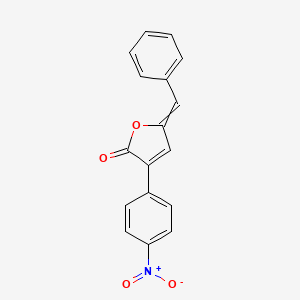
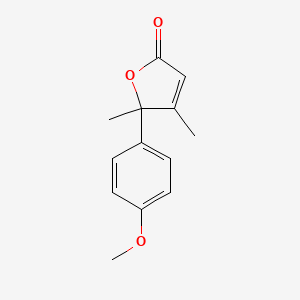
![1-Methoxy-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14536189.png)
